6-Benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione
CAS No.: 821795-55-5
Cat. No.: VC16809632
Molecular Formula: C24H20N2O2
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821795-55-5 |
|---|---|
| Molecular Formula | C24H20N2O2 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 3-benzhydryl-6-benzyl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H20N2O2/c27-22-17-21(16-18-10-4-1-5-11-18)25-24(28)26(22)23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,23H,16H2,(H,25,28) |
| Standard InChI Key | IJYKTJFARFTVPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-benzhydryl-6-benzyl-1H-pyrimidine-2,4-dione, reflects its substitution pattern: a benzhydryl group (-C(C₆H₅)₂) at position 3 and a benzyl group (-CH₂C₆H₅) at position 6 of the pyrimidine-2,4-dione ring . The SMILES string C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4 confirms this arrangement, highlighting the two aromatic rings and the diketone functionality .
Table 1: Key Molecular Identifiers
Synthesis and Manufacturing
General Pyrimidine Synthesis Strategies
Pyrimidine derivatives are commonly synthesized via condensation reactions between aldehydes, ketones, and amines. For 6-benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione, a plausible route involves:
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Ring Formation: Condensation of urea with a β-diketone precursor to form the pyrimidine ring.
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Substitution: Sequential alkylation or arylation at positions 3 and 6 using benzyl and benzhydryl halides.
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction Type | Reagents | Target Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Urea, β-diketone | Pyrimidine-2,4-dione core |
| 2 | N-Alkylation | Benzhydryl bromide | 3-Benzhydryl intermediate |
| 3 | C-Alkylation | Benzyl chloride | Final product |
Challenges in Synthesis
The steric bulk of the benzhydryl group may hinder substitution reactions, necessitating high-temperature conditions or catalytic systems. Purification of the final product likely requires chromatographic techniques due to the compound’s low polarity and high molecular weight .
Physicochemical Properties
Solubility and Stability
The compound’s lipophilic aromatic substituents suggest poor solubility in polar solvents like water but moderate solubility in dichloromethane or dimethyl sulfoxide (DMSO). Stability under ambient conditions is presumed adequate, though prolonged exposure to light or moisture may necessitate inert storage .
Crystallographic Data
No single-crystal X-ray diffraction data are available, but molecular modeling predicts a planar pyrimidine ring with orthogonal benzyl and benzhydryl groups, minimizing steric clashes .
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Irritation | Avoid direct contact; use nitrile gloves |
| Eye Exposure | Safety goggles; emergency eye wash |
| Environmental Hazard | Dispose via certified waste management |
Current Research and Knowledge Gaps
Unexplored Pharmacological Targets
The compound’s dual substitution pattern warrants investigation into:
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Dopamine Receptor Modulation: Benzhydryl groups are common in antipsychotics.
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Anticancer Activity: Pyrimidine diones inhibit thymidylate synthase, a target in chemotherapy.
Synthetic Methodology Optimization
Advances in catalytic asymmetric synthesis could yield enantiomerically pure variants, enhancing bioactivity profiling .
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